molecular formula C17H16N2OS2 B2830810 1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380043-50-3

1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea

Cat. No. B2830810
CAS RN: 2380043-50-3
M. Wt: 328.45
InChI Key: BNXMPUOBGCYILE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea, also known as MTMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTMU is a urea derivative that contains two thiophene rings, which are known for their unique electronic properties. In

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway, which is a series of proteolytic enzymes that play a key role in apoptosis. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have a low toxicity profile, making it a suitable candidate for in vivo studies. However, the complex synthesis method of this compound requires expertise in organic chemistry. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. This compound-based materials have shown promising results in organic electronics, and further research is needed to optimize their properties for practical applications. This compound can also be used as a fluorescent probe for detecting biomolecules in cells, and future research can explore its potential for imaging applications. Overall, this compound is a promising compound that has potential applications in various fields, and further research can pave the way for its practical use.

Synthesis Methods

1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of 2-bromo-4'-methylacetophenone with 3-thiophene carboxaldehyde to form 1-(2-methylphenyl)-3-(thiophen-3-yl)prop-2-en-1-one. This intermediate compound is then reacted with 2-thiophenemethylamine to form the final product, this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use as a fluorescent probe for detecting biomolecules in cells. In materials science, this compound has been used as a building block for synthesizing organic semiconductors. This compound-based materials have shown high electron mobility and have potential applications in electronic devices such as organic solar cells and field-effect transistors.

properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMPUOBGCYILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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